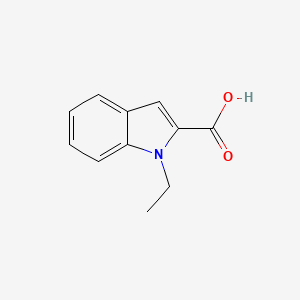

1-ethyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVIIOSXSGECQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28737-29-3 | |

| Record name | 1-ethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Investigating the Mechanism of Action of 1-Ethyl-1H-indole-2-carboxylic Acid

A Foreword for the Research Professional:

The compound 1-ethyl-1H-indole-2-carboxylic acid is recognized primarily as a synthetic intermediate, a molecular scaffold leveraged in the construction of more complex, biologically active compounds.[1] As such, a comprehensive, experimentally validated mechanism of action for this specific molecule is not extensively documented in current scientific literature.

This guide, therefore, adopts a forward-looking, investigative perspective. It is structured not as a review of established facts, but as a strategic whitepaper for the research and drug development professional. We will dissect the therapeutic potential inherent in its core structure—the indole-2-carboxylic acid scaffold—and propose a series of robust, hypothesis-driven experimental plans to elucidate its potential mechanisms of action. This document serves as a roadmap for discovery, grounded in the established pharmacology of structurally related compounds.

Part 1: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents.[2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets. Molecules built upon the indole scaffold have demonstrated a remarkable breadth of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5]

Derivatives of indole-2-carboxylic acid, in particular, have been identified as promising leads in several therapeutic areas. This structural motif is a key pharmacophore in molecules designed to target enzymes and receptors with high specificity. The presence of the carboxylic acid at the 2-position is often crucial for anchoring the molecule within the active site of a target protein, frequently through interactions with metal ions or key amino acid residues.[6][7][8]

Given this context, this compound, while not extensively studied itself, represents a valuable starting point for mechanistic investigation. The ethyl group at the 1-position can influence the molecule's lipophilicity and steric profile, potentially modulating its interaction with biological targets compared to its unsubstituted parent compound.

Part 2: Hypothesis-Driven Mechanistic Investigation

Based on the known activities of structurally similar indole-2-carboxylic acid derivatives, we propose three primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inhibition of Metalloenzymes Involved in Viral Replication or Cancer Pathogenesis

Rationale: A significant body of research has highlighted the potential of indole-2-carboxylic acid derivatives as inhibitors of metalloenzymes, particularly viral integrases.[6][7][8][9] The indole core and the C2 carboxyl group can effectively chelate divalent metal ions, such as Mg2+, which are essential for the catalytic activity of these enzymes.[6][7][8] This mode of action is the basis for several approved integrase strand transfer inhibitors (INSTIs) used in the treatment of HIV-1.[9]

Proposed Target Classes:

-

HIV-1 Integrase: A key enzyme in the retroviral life cycle.

-

Other Viral Polymerases and Integrases: Potential for broad-spectrum antiviral activity.

-

Matrix Metalloproteinases (MMPs): Involved in cancer metastasis and inflammation.

Experimental Workflow:

References

- 1. This compound [myskinrecipes.com]

- 2. Pharmacological Potential of Indole Derivatives: A Detailed Review [ajchem-b.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of the Indole-2-Carboxylic Acid Scaffold: A Technical Guide Centered on 1-Ethyl-1H-indole-2-carboxylic acid

Introduction: The Indole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic compounds with significant biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" for drug design. Within this broad class, indole-2-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable diversity of pharmacological effects. This guide will delve into the biological activities associated with the indole-2-carboxylic acid core, with a particular focus on 1-ethyl-1H-indole-2-carboxylic acid as a key synthetic intermediate for the development of novel therapeutics. While this compound itself is primarily utilized in organic synthesis and pharmaceutical research as a building block, its structural framework is central to the generation of potent anti-inflammatory, antiviral, and anticancer agents.[1][2] This document will explore the mechanistic underpinnings of these activities, provide exemplary experimental protocols for their evaluation, and present a forward-looking perspective on the therapeutic potential of this chemical class for researchers, scientists, and drug development professionals.

Core Biological Activities and Mechanistic Insights

The derivatization of the indole-2-carboxylic acid scaffold, particularly at the N1 and C3 positions, as well as modifications of the carboxylic acid group, has yielded compounds with a wide spectrum of biological activities.

Anti-inflammatory Properties

A significant body of research points to the potent anti-inflammatory effects of indole-2-carboxylic acid derivatives.[3][4][5] The primary mechanism of action often involves the modulation of key inflammatory pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

Many indole-2-carboxamide derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibition is crucial in mitigating the systemic inflammatory response seen in conditions like sepsis.[3] The underlying mechanism likely involves the modulation of intracellular signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammatory gene expression.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-ethyl-1H-indole-2-carboxylic acid: A Technical Guide to Putative Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of natural and synthetic bioactive compounds. Within this vast chemical space, 1-ethyl-1H-indole-2-carboxylic acid represents a simple yet intriguing molecule. While direct therapeutic applications of this specific compound remain largely unexplored in publicly available literature, its structural congeners have demonstrated a remarkable breadth of biological activities. This in-depth technical guide will provide a comprehensive analysis of the potential therapeutic targets of this compound. By examining the well-established pharmacology of the broader indole-2-carboxylic acid class, we will illuminate high-probability pathways and molecular targets for future investigation. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic promise of this and related molecules.

Introduction: The Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid framework is a privileged scaffold in drug discovery, offering a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities. The carboxylic acid moiety at the 2-position is a key feature, often involved in critical interactions with biological targets, such as chelation of metal ions or formation of salt bridges with basic amino acid residues. The nitrogen atom at the 1-position (the indole nitrogen) provides a site for substitution, allowing for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and target engagement. The ethyl group in this compound is a small, lipophilic substituent that can influence the compound's interaction with its binding pocket and its overall pharmacokinetic profile.

This guide will explore the following putative therapeutic targets for this compound, based on the established activities of its close structural analogs:

-

HIV-1 Integrase (Antiviral)

-

Oncogenic Kinases and Proteins (Anticancer)

-

Cyclooxygenase-2 (COX-2) (Anti-inflammatory)

-

Serotonin Receptors (Neuropharmacology)

-

Bacterial and Fungal Enzymes (Antimicrobial)

Potential Therapeutic Target: HIV-1 Integrase

The enzyme HIV-1 integrase is essential for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical component of modern antiretroviral therapy.

Mechanism of Action & Rationale for Targeting

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase.[1][2][3][4] The proposed mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the carboxylic acid and the indole nitrogen.[1][2] This interaction prevents the binding of the viral DNA and subsequent integration into the host chromosome. The indole scaffold itself can also engage in π-π stacking interactions with the viral DNA.[1]

The presence of the N-ethyl group in this compound could modulate the compound's binding affinity and selectivity for HIV-1 integrase.

Experimental Workflow for Target Validation

A systematic approach is required to validate HIV-1 integrase as a target for this compound.

Caption: Workflow for validating HIV-1 integrase as a target.

Detailed Protocol: HIV-1 Integrase Strand Transfer Assay

-

Reagents and Materials:

-

Recombinant HIV-1 integrase enzyme.

-

Oligonucleotide substrates mimicking the viral DNA ends.

-

Assay buffer containing MgCl₂.

-

This compound (test compound).

-

Raltegravir or Dolutegravir (positive control).

-

DMSO (vehicle control).

-

96-well plates.

-

Plate reader for fluorescence or radioactivity detection.

-

-

Procedure:

-

Prepare a dilution series of the test compound and controls in DMSO.

-

In a 96-well plate, add the assay buffer, oligonucleotide substrates, and the test compound or controls.

-

Initiate the reaction by adding the HIV-1 integrase enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method.

-

Calculate the IC₅₀ value for the test compound.

-

Potential Therapeutic Target: Oncogenic Kinases and Proteins

The indole scaffold is a common feature in many approved and investigational anticancer agents. Derivatives of indole-2-carboxylic acid have shown promise in targeting various components of cancer cell signaling pathways.[5][6][7][8]

Potential Sub-Targets and Mechanisms

-

Protein Kinases: Indole derivatives can act as ATP-competitive inhibitors of various protein kinases, such as EGFR, HER2, VEGFR-2, and CDK2, which are often dysregulated in cancer.[5][7] Inhibition of these kinases can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

14-3-3η Protein: This protein is involved in regulating cell cycle progression and apoptosis. Certain 1H-indole-2-carboxylic acid derivatives have been shown to target the 14-3-3η protein, leading to G1-S phase cell cycle arrest in liver cancer cells.[8]

-

Tubulin Polymerization: Some indole compounds can inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[6]

Experimental Workflow for Anticancer Target Validation

Caption: Workflow for anticancer target validation.

Other Potential Therapeutic Targets

The versatility of the indole-2-carboxylic acid scaffold suggests a range of other potential therapeutic applications for this compound.

Cyclooxygenase-2 (COX-2) Inhibition

N-substituted indole-2-carboxylic acid esters have been investigated as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[9] The N-ethyl group in the target compound may contribute to favorable interactions within the COX-2 active site.

Serotonin Receptor Modulation

Indole derivatives are well-known to interact with serotonin receptors.[10] Depending on the substitution pattern, they can act as agonists or antagonists, suggesting potential applications in treating depression, anxiety, and other neurological disorders.

Antimicrobial Activity

Various ester and amide derivatives of indole-2-carboxylic acid have demonstrated antibacterial and antifungal properties.[11][12][13][14] The specific spectrum of activity for this compound would need to be determined through systematic screening against a panel of pathogenic microbes.

Quantitative Data for Indole-2-Carboxylic Acid Derivatives

The following table summarizes the reported biological activities of some indole-2-carboxylic acid derivatives, providing a reference point for the potential potency of this compound.

| Derivative | Target | Activity (IC₅₀) | Reference |

| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3.11 µM | [1] |

| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 µM | [3] |

| 1-methyl-3-octadecanoylindole-2-carboxylic acid | Cytosolic phospholipase A₂ | 8 µM | [15] |

| Thiazolyl-indole-2-carboxamide 6i | MCF-7 cancer cells | 6.10 µM | [5] |

| N-benzyl-1H-indole-2-carbohydrazide 4e | Multiple cancer cell lines | ~2 µM | [6] |

Conclusion and Future Directions

While this compound remains a relatively understudied compound, the extensive body of research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the fields of virology (specifically as an HIV-1 integrase inhibitor) and oncology. However, its potential as an anti-inflammatory, neuropharmacological, or antimicrobial agent should not be overlooked.

The experimental workflows and protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound and its derivatives. Future research should focus on synthesizing and testing this compound in a battery of in vitro and cell-based assays to elucidate its biological activity and identify its primary molecular targets. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its potential development as a novel therapeutic.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]

- 7. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indianchemicalsociety.com [indianchemicalsociety.com]

- 12. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One moment, please... [dergi.fabad.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 1-ethyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-1H-indole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 28737-29-3). As a functionalized indole, this molecule serves as a valuable intermediate in the synthesis of biologically active compounds and novel pharmaceutical agents.[1] A thorough understanding of its properties, including acidity (pKa), lipophilicity (logP), and solubility, is critical for optimizing reaction conditions, predicting biological behavior, and guiding drug development efforts. This document synthesizes available data, presents detailed protocols for experimental determination of key parameters, and offers insights into the practical application of this knowledge in a research setting.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring, such as the N-alkylation and the introduction of a carboxylic acid group at the 2-position, yields versatile building blocks like this compound. The properties of this intermediate directly influence its utility and the characteristics of its downstream derivatives.

The physicochemical profile of a molecule governs its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, making an early and accurate characterization essential. This guide is structured to provide both a high-level summary of the known properties of this compound and a detailed, field-proven methodology for their empirical validation.

Core Physicochemical Properties

Chemical Identity and Structure

The foundational step in characterizing any compound is confirming its identity.

-

IUPAC Name: this compound

-

CAS Number: 28737-29-3

-

Molecular Formula: C₁₁H₁₁NO₂

-

Molecular Weight: 189.21 g/mol

Caption: Chemical structure of this compound.

Quantitative Properties Summary

The following table summarizes the key physicochemical data for this compound. It is important to note that many of these values are predicted, as extensive experimental data for this specific compound is not widely published.

| Property | Value | Source |

| Melting Point | 177-179 °C | Predicted[2] |

| Boiling Point | 392.1 ± 15.0 °C | Predicted[2] |

| Density | 1.20 ± 0.1 g/cm³ | Predicted[2] |

| pKa | 4.03 ± 0.30 | Predicted[2] |

| logP | Not available | - |

Note: The predicted pKa suggests it is a weak acid, comparable to benzoic acid. The melting point is similar to the analogous 1-allyl-1H-indole-2-carboxylic acid (178-179 °C).[3]

Spectroscopic Profile (Anticipated)

While a full experimental spectrum for this compound is not publicly available, a profile can be anticipated based on its structure and data from closely related analogs, such as 1-ethyl-1H-indole-3-carbaldehyde.[4]

-

¹H NMR:

-

Indole Protons: Aromatic signals expected between 7.0-8.0 ppm.

-

Ethyl Group: A quartet corresponding to the N-CH₂ protons is expected around 4.2 ppm, with a triplet for the -CH₃ protons around 1.5 ppm.[4]

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: Signal expected around 165-175 ppm.

-

Indole Carbons: Aromatic signals between 100-140 ppm.

-

Ethyl Carbons: Signals for the N-CH₂ (approx. 42 ppm) and -CH₃ (approx. 15 ppm) are anticipated.[4]

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

-

C-H Stretches: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M+): An expected peak at m/z = 189.

-

Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and cleavage of the ethyl group.

-

In-Depth Analysis of Key Parameters

Acidity (pKa)

The predicted pKa of ~4.03 indicates that this compound is a weak organic acid.[2] The pKa value is fundamental as it dictates the ionization state of the molecule at a given pH.

-

Causality: At a pH below its pKa, the compound will exist predominantly in its neutral, protonated form (R-COOH). At a pH above its pKa, it will be primarily in its ionized, deprotonated carboxylate form (R-COO⁻).

-

Practical Implications: This equilibrium, described by the Henderson-Hasselbalch equation, directly impacts aqueous solubility. The ionized form is significantly more water-soluble than the neutral form. This is a critical consideration for designing aqueous-based reactions, purification schemes (e.g., acid-base extraction), and for predicting behavior in biological buffers (e.g., blood plasma, pH ~7.4).[5]

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of drug design. It is measured as the partition coefficient (P) between n-octanol and water.

-

logP vs. logD:

-

logP refers to the partition coefficient of the neutral species only.

-

logD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. For an acid like this one, logD will be pH-dependent. At pH 7.4, well above its pKa, the molecule will be mostly ionized, leading to a much lower logD value (more hydrophilic) than its intrinsic logP.

-

-

Significance: Lipophilicity influences membrane permeability, plasma protein binding, and metabolic stability. A logP/logD in the optimal range (typically 1-3 for oral drugs) is often targeted to balance solubility with the ability to cross biological membranes.

Solubility

Solubility is a threshold property that can be a major hurdle in drug development. For this compound, solubility is intrinsically linked to its pKa.

-

Thermodynamic vs. Kinetic Solubility:

-

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is a fundamental, material-sparing property determined under equilibrium conditions.[6][7]

-

Kinetic solubility is measured by precipitating a compound from a stock solution (often DMSO) into an aqueous buffer. It is a higher-throughput measurement often used for initial screening but can overestimate true solubility.[5]

-

-

pH-Dependence: The aqueous solubility of this compound will be low at acidic pH (e.g., pH < 2) where it is neutral, and will increase significantly as the pH rises above its pKa (~4.03), due to the formation of the more soluble carboxylate salt.[5][8]

Standardized Experimental Protocols

The following protocols describe robust, self-validating methods for determining the key physicochemical parameters discussed.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[6][8]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 28737-29-3 [m.chemicalbook.com]

- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. pharmatutor.org [pharmatutor.org]

- 6. researchgate.net [researchgate.net]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

The Structural Symphony of 1-Ethyl-1H-indole-2-carboxylic Acid: An In-depth Guide to its Structure-Activity Relationship

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents. Within this vast chemical space, the 1-ethyl-1H-indole-2-carboxylic acid framework has emerged as a versatile template for the design of molecules with diverse therapeutic potential. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this core, offering researchers, scientists, and drug development professionals a detailed understanding of how structural modifications influence biological activity. We will delve into the nuanced roles of substituents at various positions of the indole ring and the impact of alterations to the carboxylic acid moiety, with a particular focus on the influence of the N1-ethyl group. This document will serve as a critical resource for the rational design of novel therapeutics based on the this compound scaffold.

Introduction: The Indole-2-Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery

The indole ring system is a ubiquitous feature in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for the development of targeted therapies. The indole-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in compounds targeting a range of biological entities, including enzymes and receptors.[2][3] Derivatives of this scaffold have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[4]

The core structure of this compound offers several points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding the intricate relationship between these modifications and the resulting biological activity is paramount for successful drug design. This guide will systematically explore the SAR of this scaffold, providing a roadmap for optimizing lead compounds and developing novel clinical candidates.

The General Synthesis Trajectory

The synthesis of this compound and its derivatives typically follows a well-established chemical pathway. A common starting point is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an appropriate pyruvate derivative.[5] N-alkylation of the resulting indole ester, followed by hydrolysis of the ester, yields the desired N-alkylated indole-2-carboxylic acid.

Further diversification can be achieved by modifying the carboxylic acid group, for instance, through amide bond formation with various amines.[6] This modular approach allows for the systematic exploration of the chemical space around the core scaffold.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is a symphony of contributions from each part of the molecule. We will now dissect the SAR by examining the key positions of modification.

The Crucial Role of the Carboxylic Acid at C2

The carboxylic acid group at the C2 position is a critical determinant of biological activity for many indole-2-carboxylic acid derivatives. It often acts as a key interacting moiety with the biological target. For instance, in the context of HIV-1 integrase inhibition, the carboxyl group is proposed to chelate with two magnesium ions in the enzyme's active site, an interaction essential for inhibitory activity.[2] Esterification of this group generally leads to a loss of activity, highlighting the necessity of the free carboxylic acid for this particular target.[2]

However, conversion of the carboxylic acid to a carboxamide can be a highly effective strategy for modulating activity and targeting different biological pathways. Indole-2-carboxamides have been extensively explored as allosteric modulators of the cannabinoid receptor 1 (CB1) and as anti-Trypanosoma cruzi agents.[7][8] The nature of the amine used in the amide formation introduces a new vector for SAR exploration.

The Influence of Substituents on the Indole Ring

The C3 position of the indole ring is a hotspot for modifications that significantly impact potency. In the development of CB1 receptor allosteric modulators, it has been observed that small alkyl groups at the C3 position are preferred.[8] For example, compounds with a methyl group at C3 were found to be more potent than those with an ethyl group.[8]

Substitutions on the benzene portion of the indole ring, particularly at the C5 and C6 positions, play a crucial role in fine-tuning the pharmacological profile of these compounds.

For CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position has been shown to enhance potency.[9] In the context of anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups (such as methyl, ethyl, or cyclopropyl) at the C5 position are favored for moderate to good potency.[4][7] Conversely, electron-withdrawing groups in this position tend to result in inactive compounds.[7]

In the development of HIV-1 integrase inhibitors, the introduction of a halogenated benzene ring at the C6 position was found to be a key modification.[2] This group is believed to engage in a π-π stacking interaction with a deoxyadenosine residue of the viral DNA, thereby enhancing the inhibitory effect.[2]

The N1-Ethyl Group: A Subtle but Significant Contributor

While the indole NH is often a crucial hydrogen bond donor, N-alkylation can be a valuable strategy to modulate physicochemical properties and explore new binding interactions. The presence of an ethyl group at the N1 position in this compound derivatives can have several implications:

-

Loss of a Hydrogen Bond Donor: The most immediate consequence of N-ethylation is the removal of the indole N-H as a potential hydrogen bond donor. In cases where this interaction is critical for binding to the target, N-alkylation can be detrimental to activity.

-

Introduction of Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can influence its solubility, cell permeability, and metabolic stability. This can be advantageous for improving oral bioavailability.

-

Steric Influence: The ethyl group can introduce steric bulk that may either be beneficial or detrimental to binding, depending on the topology of the target's binding pocket. It can orient the rest of the molecule in a more favorable conformation for binding or, conversely, cause steric clashes.

While direct comparative studies systematically evaluating the effect of N-alkyl chain length are not abundant, some inferences can be drawn from existing research. For certain anti-Trypanosoma cruzi indole-2-carboxamides, N-methylation was found to restore potency, suggesting that in some contexts, filling a small hydrophobic pocket at the N1 position can be advantageous.[7]

Experimental Protocols for Biological Evaluation

The biological evaluation of this compound derivatives is dependent on the therapeutic target of interest. Below are examples of key experimental workflows.

Cannabinoid Receptor 1 (CB1) Allosteric Modulator Assay

The activity of these compounds as CB1 allosteric modulators is typically assessed using a functional assay that measures changes in intracellular calcium levels in response to a CB1 agonist.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel 1-Ethyl-1H-indole-2-carboxylic Acid Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Among its many variations, the 1-ethyl-1H-indole-2-carboxylic acid scaffold serves as a crucial intermediate and a pharmacologically significant core for the development of novel therapeutics.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this core structure, an analysis of subsequent derivatization strategies, and a discussion of the structure-activity relationships (SAR) that drive modern drug discovery efforts. We will delve into the causality behind key experimental choices, present detailed, validated protocols, and examine the therapeutic landscape for these promising molecules, which spans antiviral, anticancer, and anti-inflammatory applications.[2][3][4]

Strategic Importance of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid moiety is particularly valued for its role as a bioisostere and its ability to engage in critical binding interactions with biological targets. The carboxylic acid group, for instance, is an effective metal ion chelator, a property that has been expertly exploited in the design of HIV-1 integrase inhibitors where it coordinates with Mg²⁺ ions in the enzyme's active site.[1][3][5] This foundational understanding of its mechanism of action provides a logical starting point for rational drug design, allowing researchers to build upon the core structure to enhance potency and specificity.

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of the this compound core can be approached via several strategic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns on the indole ring, and scalability. Here, we analyze the two most prevalent and reliable strategies.

Strategy A: N-Alkylation of an Indole-2-Carboxylate Precursor

This is arguably the most direct and frequently employed method. It involves the initial synthesis or procurement of an ethyl 1H-indole-2-carboxylate precursor, followed by selective alkylation at the N1 position. This stepwise approach offers excellent control and is amenable to a wide range of alkylating agents.

Rationale for Experimental Choices:

-

Base Selection: The deprotonation of the indole nitrogen is the critical first step. While strong bases like sodium hydride (NaH) in aprotic polar solvents like DMF or THF are effective, they can present safety and scalability challenges.[6] A more practical and safer alternative involves using aqueous potassium hydroxide (KOH) in acetone.[7][8] This system is robust, uses less hazardous reagents, and can cleverly be tuned: shorter reaction times yield the N-alkylated ester, while extended heating with more KOH directly hydrolyzes the ester to the desired carboxylic acid in a one-pot fashion.[7][8]

-

Alkylating Agent: An ethyl halide, such as ethyl bromide or ethyl iodide, is the standard choice for introducing the 1-ethyl group.

-

Solvent System: Acetone provides a good balance of solubility for the indole substrate and the inorganic base, facilitating the reaction efficiently. For NaH chemistry, anhydrous DMF or THF is required to prevent quenching of the hydride.[6]

References

- 1. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the N-Ethyl Group in Modulating the Bioactivity of Indole-2-Carboxylic Acid Derivatives: A Technical Guide

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of N-Ethyl Indole-2-Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the N-ethyl group's role in the bioactivity of indole-2-carboxylic acid derivatives. Moving beyond a general overview, this document synthesizes findings from diverse therapeutic areas to elucidate the specific contributions of N-ethyl substitution to receptor interaction, metabolic stability, and overall pharmacological profile.

Introduction: The Indole-2-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic compounds with significant biological activities.[1] Among its many derivatives, indole-2-carboxylic acid has emerged as a particularly versatile scaffold for the development of novel therapeutics. Its inherent ability to interact with various biological targets, including enzymes and receptors, has led to the investigation of its derivatives as anticancer, antiviral, anti-inflammatory, and psychoactive agents.[2][3][4]

The bioactivity of the indole-2-carboxylic acid core can be finely tuned through substitution at various positions of the indole ring. Of particular interest is the substitution at the indole nitrogen (N1 position), which can significantly impact the molecule's physicochemical properties and its interaction with biological targets. This guide focuses specifically on the introduction of an ethyl group at this position and its profound implications for bioactivity.

The Influence of the N-Ethyl Group: A Multifaceted Role in Bioactivity

The addition of an N-ethyl group to the indole-2-carboxylic acid scaffold is not a trivial modification. It imparts specific steric and electronic properties that can dramatically alter a compound's biological profile. The subsequent sections will explore these effects in detail.

Impact on Receptor Binding and Specificity

The N-ethyl group can play a direct role in how a molecule binds to its target receptor, influencing both affinity and selectivity.

-

Cannabinoid Receptor Modulation: A prominent example is found in the field of cannabinoid receptor modulators. The compound 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a well-characterized allosteric modulator of the CB1 receptor.[5] Studies on analogues of this compound have revealed that modifications at the indole nitrogen are critical for its allosteric effects.[6] Furthermore, research into indole derivatives with N-ethyl morpholine moieties has identified potent and selective CB2 receptor agonists for the management of inflammatory pain.[7] Molecular docking studies suggest that the N-ethyl morpholine moiety is beneficial for the interaction between the ligand and the CB2 receptor.[7]

-

Enzyme Inhibition: In the context of enzyme inhibition, N-substitution can influence the orientation of the molecule within the active site. For instance, in the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, modifications at the N1 position have been explored to optimize interactions with the enzyme's active site.[3][8] Similarly, N-substituted indole-2-carboxylic acid esters have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, with the nature of the N-substituent playing a key role in selectivity.[9]

Modulation of Physicochemical Properties and Pharmacokinetics

The introduction of an N-ethyl group can significantly alter the physicochemical properties of an indole-2-carboxylic acid derivative, which in turn affects its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

-

Lipophilicity and Membrane Permeability: The ethyl group increases the lipophilicity of the molecule compared to its N-H counterpart. This can enhance its ability to cross cell membranes and the blood-brain barrier, a crucial factor for drugs targeting the central nervous system. The predicted logP of 6-hydroxy-N,N-diethyltryptamine (6-Hydroxy-DET), a metabolite of DET, highlights how N-alkylation can influence lipophilicity.[10]

-

Metabolic Stability: The N-H proton of the indole ring is susceptible to metabolic modification, including glucuronidation. Alkylation at the N1 position, such as with an ethyl group, can block this metabolic pathway, thereby increasing the compound's metabolic stability and prolonging its half-life in the body. This is a common strategy employed in drug design to improve the pharmacokinetic properties of indole-containing drugs.

Synthesis of N-Ethyl Indole-2-Carboxylic Acid Derivatives

The synthesis of N-ethyl indole-2-carboxylic acid derivatives typically involves the alkylation of the corresponding N-H indole precursor.

General Synthetic Protocol

A common synthetic route involves the N-alkylation of an ethyl indole-2-carboxylate precursor, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: N-Alkylation of Ethyl Indole-2-Carboxylate

-

Dissolution: Dissolve ethyl indole-2-carboxylate in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium hydroxide (KOH) or sodium hydride (NaH), to the solution at room temperature to deprotonate the indole nitrogen.

-

Alkylation: Introduce an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the N-ethylated ester by column chromatography.

-

Hydrolysis: Hydrolyze the purified ester using a base like sodium hydroxide in a mixture of ethanol and water to obtain the N-ethyl-indole-2-carboxylic acid.[11]

The choice of base and solvent can be critical to avoid side reactions, such as transesterification.[11]

Caption: Synthetic workflow for N-ethyl indole-2-carboxylic acid.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on N-substituted indole-2-carboxylic acid derivatives allow for the deduction of key SAR principles regarding the N-ethyl group.

| Target Class | General Observation on N-Alkylation | Specific Role of N-Ethyl Group (where available) | Reference(s) |

| Cannabinoid Receptors | Crucial for allosteric modulation and agonist activity. | The N-ethyl morpholine moiety contributes to high-affinity binding to the CB2 receptor. | [6][7] |

| HIV-1 Integrase | N-substitution is a viable strategy for SAR exploration. | Further optimization of N-substituents can enhance inhibitory activity. | [3][8] |

| COX-2 Enzyme | N-substitution influences selectivity over COX-1. | N-phenyl substitution showed promising COX-2 selectivity. While not ethyl, this highlights the importance of the N-substituent. | [9] |

| Anti-tubercular Agents | N-substitution patterns are explored to improve potency. | N-rimantadine analogues have shown high potency. | [12] |

Table 1: Summary of Structure-Activity Relationships of N-Substituted Indole-2-Carboxylic Acid Derivatives.

Case Study: N-Ethyl Moiety in CB2 Receptor Agonists

A compelling case for the importance of the N-ethyl group is the development of selective CB2 receptor agonists. A series of indole derivatives incorporating an N-ethyl morpholine moiety were designed and synthesized.[7]

Signaling Pathway Implication

The CB2 receptor is a G-protein coupled receptor (GPCR). Agonist binding, facilitated by structural elements like the N-ethyl morpholine, initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling pathways involved in inflammation and pain.

Caption: Simplified CB2 receptor signaling pathway activated by an N-ethyl indole agonist.

The study demonstrated that these compounds exhibited high affinity for the CB2 receptor at nanomolar concentrations with excellent selectivity over the CB1 receptor.[7] The N-ethyl morpholine moiety was identified as a key contributor to this favorable interaction.[7]

Conclusion and Future Directions

The N-ethyl group is a critical determinant of the biological activity of indole-2-carboxylic acid derivatives. Its introduction can enhance receptor binding, improve metabolic stability, and fine-tune the overall pharmacokinetic profile of a compound. The evidence synthesized in this guide underscores the importance of considering N-alkylation as a key strategy in the design and optimization of indole-based therapeutics.

Future research should focus on a more systematic exploration of the structure-activity relationships of N-alkyl indole-2-carboxylic acids, including comparative studies of different alkyl chain lengths and branching. Such investigations, coupled with advanced computational modeling, will undoubtedly lead to the discovery of more potent and selective drug candidates targeting a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 3. mdpi.com [mdpi.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 9. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Hydroxy-DET - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

theoretical studies on 1-ethyl-1H-indole-2-carboxylic acid conformation

An In-depth Technical Guide to the Theoretical Conformational Analysis of 1-ethyl-1H-indole-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

The conformational landscape of a molecule is intrinsically linked to its physicochemical properties and biological activity. For drug candidates, understanding the preferred three-dimensional structures is paramount for rational drug design and development. This guide provides a comprehensive technical overview of the theoretical methodologies used to study the conformational preferences of this compound, a representative of the pharmacologically significant indole scaffold.[1][2] We delve into the causality behind the selection of computational methods, from initial broad exploration using molecular mechanics to high-accuracy refinement with quantum mechanics. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols for a robust and self-validating computational workflow.

Introduction: The Significance of Conformation in Indole-Based Scaffolds

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological activities.[1][3] this compound combines this key heterocycle with two substituents that introduce critical conformational flexibility: an ethyl group at the N1 position and a carboxylic acid at the C2 position. The spatial arrangement of these groups relative to the indole plane dictates the molecule's overall shape, polarity, and ability to interact with biological targets such as enzymes and receptors.

Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of a molecule and to determine their relative populations.[4] For a molecule like this compound, this understanding is crucial for:

-

Predicting Bioactive Conformation: Identifying the specific shape the molecule adopts when binding to a protein target.

-

Informing Molecular Docking: Using accurate low-energy conformers as starting points for docking simulations improves the predictive power of binding affinity calculations.[5][6]

-

Understanding Structure-Activity Relationships (SAR): Correlating specific conformations with observed biological activity to guide the design of more potent and selective analogues.

-

Predicting Physicochemical Properties: Conformational preferences influence properties like solubility, lipophilicity, and crystal packing.

This guide outlines the theoretical framework and practical workflows for elucidating these critical conformational features.

Theoretical Methodologies: A Hierarchical Approach to Conformational Space

A robust conformational analysis does not rely on a single method but employs a hierarchical strategy that balances computational cost with accuracy. The goal is to first broadly sample the potential energy surface and then refine the promising candidates with higher levels of theory.

Initial Exploration: Molecular Mechanics (MM)

Causality: The first challenge is to identify all plausible conformers. With multiple rotatable bonds, a systematic grid search is computationally prohibitive. Molecular Mechanics (MM) provides a rapid and efficient solution. It treats atoms as balls and bonds as springs, using a pre-parameterized force field to calculate the steric and electrostatic energies of a molecule. This speed allows for the exploration of thousands of potential structures in a short timeframe.

Protocol:

-

Force Field Selection: Choose a suitable force field, such as MMFF94 (Merck Molecular Force Field) or AMBER (Assisted Model Building with Energy Refinement), which are well-parameterized for organic molecules.

-

Conformational Search: Employ a stochastic search algorithm (e.g., Monte Carlo) or a systematic rotor search to generate a diverse pool of initial conformers.

-

Energy Minimization: Each generated conformer is subjected to a quick energy minimization using the selected force field.

-

Filtering: The resulting conformers are filtered based on a relative energy window (e.g., all structures within 10-15 kcal/mol of the global minimum) and geometric redundancy to create a smaller, unique set of candidate structures for the next stage.

Geometry Optimization and Energy Refinement: Quantum Mechanics (QM)

Causality: While MM is excellent for searching, it lacks the accuracy to reliably rank the energies of conformers, as it does not explicitly model the electronic structure. Quantum Mechanics, particularly Density Functional Theory (DFT), provides the necessary accuracy by solving approximations of the Schrödinger equation. DFT offers a superior description of electronic effects, subtle steric interactions, and intramolecular hydrogen bonding, making it the gold standard for refining conformer geometries and energies.[7][8]

Protocol:

-

Method Selection:

-

Functional: The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and efficiency. For systems where non-covalent interactions are critical, dispersion-corrected functionals like ωB97X-D are highly recommended.[7]

-

Basis Set: A Pople-style basis set such as 6-31+G(d,p) is a common starting point. It includes polarization functions (d,p) to describe non-spherical electron density and diffuse functions (+) to accurately model lone pairs and anions, which is important for the carboxylic acid group.

-

-

Geometry Optimization: Each unique conformer from the MM stage is subjected to a full geometry optimization using the chosen DFT functional and basis set.

-

Frequency Calculation: A vibrational frequency calculation is performed on each optimized structure. This is a critical self-validating step:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to calculate Gibbs free energies for more accurate relative energy comparisons.

-

The results can be used to predict the molecule's infrared (IR) spectrum, which can be compared to experimental data for validation.[9][10]

-

Accounting for the Environment: Solvation Models

Causality: Conformational analysis in the gas phase can be misleading, as the majority of biological processes and chemical experiments occur in solution. The solvent can stabilize or destabilize certain conformers, particularly those with large dipole moments. Implicit solvation models, such as the Polarizable Continuum Model (PCM), offer a computationally efficient way to account for bulk solvent effects by treating the solvent as a continuous dielectric medium.[9]

Protocol:

-

Model Selection: Integrate an implicit solvent model (e.g., IEF-PCM) into the DFT optimization and frequency calculations.

-

Solvent Choice: Specify the solvent to be modeled (e.g., water, DMSO) to match experimental or biological conditions.

-

Re-optimization: Re-optimize the gas-phase geometries in the chosen solvent to obtain the solvated structures and their free energies.

Experimental Protocol: A Step-by-Step Computational Workflow

This protocol outlines a complete, self-validating workflow for the conformational analysis of this compound.

-

Step 1: 3D Structure Generation

-

Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView).

-

-

Step 2: Initial Conformational Search (Molecular Mechanics)

-

Import the structure into a computational chemistry package (e.g., Spartan, Schrödinger Suite).

-

Perform a conformational search using the MMFF94 force field.

-

Set the search to save all unique conformers within a 15 kcal/mol energy window of the global minimum.

-

-

Step 3: DFT Geometry Optimization (Gas Phase)

-

For each unique conformer from Step 2, perform a geometry optimization using DFT.

-

Method: ωB97X-D functional, 6-31+G(d,p) basis set.

-

Software: Gaussian, ORCA, or similar QM package.

-

Verify convergence criteria are met.

-

-

Step 4: DFT Frequency Analysis (Gas Phase)

-

Perform a frequency calculation on each optimized geometry from Step 3 using the same level of theory.

-

Validation: Confirm that each structure is a true minimum by checking for the absence of imaginary frequencies.

-

Extract the Gibbs free energy (G) for each conformer.

-

-

Step 5: DFT Optimization and Frequency Analysis (Solvated)

-

Repeat Steps 3 and 4, this time incorporating an implicit solvent model.

-

Method: ωB97X-D/6-31+G(d,p) with the IEF-PCM model for water.

-

Extract the solvated Gibbs free energy (G_solv) for each conformer.

-

-

Step 6: Analysis of Results

-

Calculate the relative free energies (ΔG) of all conformers with respect to the lowest energy structure in both the gas phase and solution.

-

Analyze the key dihedral angles of the low-energy conformers to understand the structural preferences of the ethyl and carboxylic acid groups.

-

Calculate the Boltzmann population of each conformer at a standard temperature (298.15 K) to estimate their relative abundance.

-

Visualization of Key Concepts

Caption: A hierarchical workflow for robust conformational analysis.

Predicted Conformational Features and Data Presentation

The primary sources of conformational flexibility in this compound are the rotations around three key bonds, as illustrated below.

Caption: Key rotatable bonds (τ1 and τ2) in the molecule.

The rotation around the C2-COOH bond (τ2) is expected to yield two primary planar conformers: syn and anti, referring to the orientation of the carboxylic C=O relative to the N1 atom of the indole ring. The rotation of the N1-ethyl bond (τ1) will further split these into multiple low-energy states.

Data Summary Table

The results of the computational workflow can be summarized in a table for clear comparison. The following is a representative table of expected results.

| Conformer ID | Carboxyl Orientation (τ2) | Ethyl Orientation (τ1) | Relative Gibbs Free Energy (ΔG, kcal/mol) [Gas Phase] | Relative Gibbs Free Energy (ΔG, kcal/mol) [Water] | Boltzmann Population (298 K) [Water] |

| Conf-01 | syn | gauche | 0.00 | 0.00 | 65.1% |

| Conf-02 | syn | anti | 0.55 | 0.48 | 24.9% |

| Conf-03 | anti | gauche | 2.10 | 1.55 | 6.5% |

| Conf-04 | anti | anti | 2.85 | 2.20 | 3.5% |

Note: These values are illustrative. Actual calculations are required to determine the precise energies and populations.

This data suggests that conformers with a syn orientation of the carboxylic acid are likely to be more stable, potentially due to favorable electronic interactions or reduced steric clash. The aqueous environment is expected to further stabilize the more polar conformers.

Validation and Implications for Drug Development

The trustworthiness of a theoretical model is established through validation against experimental data.

-

Spectroscopic Comparison: The calculated IR spectrum of the lowest energy conformer (or a population-weighted average spectrum) can be compared with an experimental FT-IR spectrum. A strong correlation between the calculated and observed vibrational modes, particularly for the C=O and O-H stretches of the carboxylic acid, provides confidence in the computed geometry.[7][9]

-

Crystallographic Data: While a crystal structure for the title compound may not be available, data from closely related molecules like indole-2-carboxylic acid and its ethyl ester show a strong tendency to form hydrogen-bonded dimers in the solid state.[3][7][11] Theoretical calculations on such dimers can provide insights into intermolecular interactions that drive crystallization.

Logical Framework: From Conformation to Biological Activity

The ultimate goal of this analysis is to provide actionable intelligence for drug development. The relationship between the theoretical study and its practical application can be visualized as follows:

Caption: Linking theoretical conformational analysis to drug discovery outcomes.

By identifying the most stable conformers, we provide high-quality input structures for virtual screening and molecular docking studies.[12] This allows for a more accurate prediction of how the molecule will bind to its target, guiding the synthesis of new analogues with improved potency and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

Conclusion

The theoretical study of this compound's conformation is not merely an academic exercise; it is a foundational component of modern, structure-based drug design. By employing a hierarchical and self-validating computational workflow, from rapid molecular mechanics searches to accurate DFT calculations with solvation effects, we can build a reliable model of the molecule's conformational landscape. This knowledge directly empowers drug development professionals to make more informed decisions, accelerating the journey from a chemical scaffold to a viable therapeutic agent.

References

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles [mdpi.com]

- 9. [PDF] Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the N-Ethylation of 1H-Indole-2-Carboxylic Acid

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] N-alkylation of the indole ring is a critical synthetic modification that allows for the fine-tuning of a molecule's pharmacological properties, including receptor affinity, metabolic stability, and cell permeability. Specifically, N-ethylated indole-2-carboxylic acid and its derivatives are valuable building blocks in the synthesis of anti-inflammatory, anti-tumor, and anti-fungal agents.[2][3][4]

The synthesis of N-ethyl-1H-indole-2-carboxylic acid presents a unique chemical challenge. The starting material possesses two distinct acidic protons: one on the carboxylic acid group (pKa ≈ 4.5) and another on the indole nitrogen (pKa ≈ 17). A carefully chosen strategy is required to ensure selective ethylation at the nitrogen atom. This guide provides two robust, field-proven protocols for this transformation, explaining the rationale behind each approach and offering insights for successful execution and troubleshooting.

Mechanistic Rationale and Strategic Approaches

The core of this transformation relies on the principles of nucleophilic substitution. The indole nitrogen, once deprotonated, becomes a potent nucleophile capable of displacing a halide from an ethylating agent in a bimolecular nucleophilic substitution (SN2) reaction. This process is analogous to the classic Williamson ether synthesis.[5][6][7][8]

The primary strategic decision hinges on how to manage the two acidic sites. We present two distinct pathways:

-

Direct Dianion Formation and Alkylation: This approach utilizes a strong, non-nucleophilic base in sufficient quantity (≥2 equivalents) to deprotonate both the carboxylic acid and the indole nitrogen. The resulting dianion is then reacted with an ethylating agent.

-

Protect-Alkylate-Deprotect Sequence: This multi-step strategy involves first protecting the highly acidic carboxylic acid group as an ester. The subsequent N-alkylation can then be performed selectively on the less acidic indole N-H. A final hydrolysis step removes the ester protecting group to yield the desired product.[9][10]

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental chemical transformations described in this guide.

References

- 1. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]

- 2. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Purity Assessment of 1-Ethyl-1H-indole-2-carboxylic Acid: An Integrated Analytical Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-indole-2-carboxylic acid is a crucial building block in medicinal chemistry and pharmaceutical research, often serving as a key intermediate in the synthesis of biologically active compounds and Active Pharmaceutical Ingredients (APIs).[1] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product, making rigorous analytical control an absolute necessity.[2] This application note provides a detailed guide to a multi-faceted analytical strategy for the comprehensive purity assessment of this compound. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supported by orthogonal methods including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermal Analysis (DSC/TGA) for structural confirmation and impurity characterization. The causality behind experimental choices is explained to provide field-proven insights, ensuring a self-validating and robust analytical system.

Introduction: The Critical Role of Purity

In pharmaceutical development, the journey from a chemical intermediate to a finished drug is governed by stringent quality controls.[2] Impurities arising from the synthesis, purification, or storage of an intermediate like this compound can be carried through to the final API, potentially altering its pharmacological profile, inducing toxicity, or reducing its stability.[3] Therefore, a validated, multi-technique approach to purity analysis is not merely a regulatory requirement but a cornerstone of scientific integrity and patient safety.[4][5] This guide outlines an integrated workflow designed to quantify the main component accurately and to detect, identify, and quantify potential process-related impurities and degradation products.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for method development.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.22 g/mol [1] |

| CAS Number | 28737-29-3[1] |

| Appearance | Typically an off-white to light yellow solid |

| Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO; sparingly soluble in water |

Primary Purity Assessment: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[4] A reversed-phase method is ideal for separating the moderately polar this compound from potential non-polar and polar impurities.

Principle of the Method

This method utilizes a C18 stationary phase, which retains compounds based on their hydrophobicity. A mobile phase consisting of an acidified aqueous solution and an organic solvent is used to elute the analyte and its impurities. A gradient elution, where the proportion of organic solvent is increased over time, is employed to ensure the elution of compounds with a wide range of polarities, from early-eluting polar impurities to late-eluting non-polar by-products. Detection is performed using a UV-Vis detector set at a wavelength where the indole chromophore exhibits strong absorbance.

Experimental Protocol: HPLC Purity Determination

Instrumentation and Materials

-

HPLC System: Quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid (or Phosphoric Acid for non-MS applications).

-

Standard: A well-characterized reference standard of this compound (>99.5% purity).

Solutions Preparation

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in 100 mL of diluent to get a concentration of 0.1 mg/mL.

-

Sample Solution: Prepare the test sample at the same concentration (0.1 mg/mL) as the standard solution using the diluent.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm[6] |

| Run Time | 35 minutes |

| Gradient Program | See Table below |

HPLC Gradient Elution Program

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 90 | 10 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 30.1 | 90 | 10 |

| 35.0 | 90 | 10 |

Data Analysis

-

Inject the diluent (blank) to ensure no system peaks interfere.

-

Inject the standard solution to determine the retention time and peak area of this compound.

-

Inject the sample solution.

-

Calculate the purity using the area percent normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

For quantifying specific impurities, a reference standard for that impurity is required for greater accuracy.

Causality and Method Validation Insights

-

Why a C18 Column? The C18 (octadecylsilyl) stationary phase provides excellent hydrophobic retention for the indole ring system, allowing for effective separation from common synthesis precursors and by-products.

-

Why Gradient Elution? A gradient is crucial for a "purity method" as it ensures that both highly polar (early eluting) and highly non-polar (late eluting) impurities are captured within a reasonable run time, providing a complete impurity profile.

-

Why 280 nm? The indole moiety has a strong chromophore with a UV maximum around this wavelength, providing high sensitivity for the main peak and related indole impurities.[6]

-

Method Validation: This protocol must be validated according to ICH Q2(R2) guidelines.[7] Key parameters to assess include specificity (no interference from impurities), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[8][9][10]

Orthogonal and Confirmatory Methods